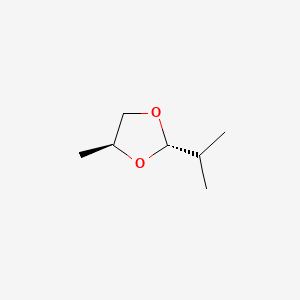
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer with two defined stereocenters. This compound is part of the dioxolane family, which are cyclic ethers commonly used in various chemical applications due to their stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- can be synthesized through the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stability and reactivity make it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2-Isopropyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 4-methyl-2-propyl-
- 1,3-Dioxolane, 2-ethyl-4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer’s defined stereocenters make it particularly valuable in stereoselective synthesis and studies involving chiral environments .
Propriétés
Numéro CAS |
122045-40-3 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(2S,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
NWXXKKDLGZLEGH-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CO[C@@H](O1)C(C)C |
SMILES canonique |
CC1COC(O1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















